molecular formula C7H5FN4 B1444847 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 1248407-47-7

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B1444847
CAS RN: 1248407-47-7
M. Wt: 164.14 g/mol
InChI Key: IUTHIGHRRBSDIS-UHFFFAOYSA-N
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Description

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is a compound that contains a 1,2,4-triazole ring. Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies. For instance, 1,2,4-triazole derivatives were synthesized by fluorination of a related compound with potassium fluoride . Another study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .


Molecular Structure Analysis

1,2,4-Triazole, a core structure in the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The 1,2,4-triazole ring acts as an important pharmacophore by interacting with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively. For example, 1,2,4-triazole derivatives have been synthesized based on a molecular hybridization approach . The reactions of 1,2,4-triazole with other compounds have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structures. For instance, 1,2,4-triazole having molecular formula C2H3N3 acts as isosteres of amide, ester, and carboxylic acid .

Scientific Research Applications

Synthesis of Antifungal Agents

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is used in the synthesis of antifungal agents, such as Voriconazole. This synthesis involves setting relative stereochemistry in the addition of a pyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, showing excellent diastereoselection (Butters et al., 2001).

Discovery and Synthesis of P2X7 Antagonists

This compound plays a role in the discovery and synthesis of P2X7 antagonists, used in treating mood disorders. A dipolar cycloaddition reaction involving this compound has been developed, leading to the discovery of a clinical candidate for phase I trials (Chrovian et al., 2018).

Development of Fluorophores

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine derivatives have been synthesized for developing novel fluorophores. These compounds exhibit fluorescence with green light in acetonitrile solutions, indicating potential applications in photophysical studies (Moseev et al., 2020).

Role in Organic Chemistry Reactions

It's also used in organic chemistry reactions like the formation of (pyridine-2-yl)-1H-1,2,3-triazoles through the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds (Kiselyov, 2006).

Anticancer Research

In anticancer research, its derivatives have been explored for their antiproliferative activities against various human cancer cell lines, demonstrating its significance in medicinal chemistry (Wang et al., 2015).

Fluorescence Chemosensor Development

The compound is used in the development of fluorescence chemosensors for detecting ions like acetate and fluorine. This application is crucial in biological and environmental concerns (Wang et al., 2021).

Mechanism of Action

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy .

Safety and Hazards

While specific safety and hazard information for 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is not available, it’s important to note that all chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .

Future Directions

The future directions for research on 1,2,4-triazole derivatives are promising. The comprehensive compilation of work carried out in the last decade on 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

2-fluoro-6-(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTHIGHRRBSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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